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Compound Name: Butylcarbamoyl)phenyl)boronic
acid
Cat. No.: B067019
\ v

An In-depth Technical Guide to the Spectroscopic Profile of (3-(tert-
Butylcarbamoyl)phenyl)boronic acid

This guide provides a detailed spectroscopic analysis of (3-(tert-
Butylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and
materials science. Its unique structure, featuring a boronic acid moiety for covalent interactions
and a tert-butylcarbamoyl group for steric and electronic modulation, makes it a compound of
significant interest. This document is intended for researchers, scientists, and drug
development professionals, offering a predictive yet robust characterization based on
foundational spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Implications

(3-(tert-Butylcarbamoyl)phenyl)boronic acid (MW: 221.06 g/mol , Formula: C11H16BNO3)
possesses several distinct functional groups that give rise to a unique spectroscopic fingerprint.
[1][2] Understanding the contribution of each component is crucial for accurate interpretation.

o Meta-Substituted Phenyl Ring: The aromatic core provides characteristic signals in both
NMR and IR spectroscopy. The 1,3-substitution pattern dictates the coupling patterns of the
aromatic protons.
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» Boronic Acid Group (-B(OH)2): This functional group is notable for its exchangeable protons
in 1H NMR and a characteristic B-O stretching vibration in IR spectroscopy. It is also the
primary site for derivatization and interaction.

o Tert-Butylcarbamoyl Group (-C(O)NHC(CHs)3): This amide linkage introduces a carbonyl
group (C=0) and an N-H bond, both with strong, identifiable IR absorbances. The tert-butyl
group provides a prominent, sharp singlet in tH NMR due to its nine equivalent protons.

Caption: Molecular structure of (3-(tert-Butylcarbamoyl)phenyl)boronic acid.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

The H NMR spectrum provides detailed information about the electronic environment of
hydrogen atoms. The predicted spectrum for this molecule in a solvent like DMSO-de would
show distinct signals for each proton type.

Table 1: Predicted *H NMR Data (400 MHz, DMSO-de)
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale

(3, ppm)
chemical
exchange.
Aromatic proton
at C5, coupling

~7.45 t 1H Ar-H

to adjacent

aromatic protons.

| 1.35 | s | 9H | -C(CHs)s | Nine equivalent protons of the tert-butyl group result in a strong,
sharp singlet.[3] |

Expert Insights & Causality

The choice of DMSO-ds as a solvent is strategic; its ability to form hydrogen bonds helps in
resolving the N-H and O-H protons, which might otherwise exchange too rapidly or be
unobservable in other solvents like CDCls. The predicted aromatic pattern (singlet/triplet, two
doublets, one triplet) is characteristic of a 1,3-disubstituted benzene ring where the substituents
have different electronic effects.

Caption: Correlation of proton environments to their predicted *H NMR regions.

Protocol: *H NMR Spectrum Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of (3-(tert-Butylcarbamoyl)phenyl)boronic
acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
 Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

e Tuning and Shimming: Tune the probe to the *H frequency and perform automated or
manual shimming to optimize magnetic field homogeneity.

e Acquisition Parameters:
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[e]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

o

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

[¢]

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

[¢]

Relaxation Delay (d1): 2-5 seconds.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID).

» Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-ds at
2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy identifies the carbon skeleton of the molecule. Due to the lack of
symmetry, all 11 carbon atoms are expected to be unique and produce distinct signals.

Table 2: Predicted 3C NMR Data (100 MHz, DMSO-ds)
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Chemical Shift (6, ppm) Assignment Rationale

Typical chemical shift for
~166.5 c=0 .
an amide carbonyl carbon.

Aromatic carbon (C3) attached

~138.0 Ar-C
to the carbamoyl group.
Aromatic carbon (C1) attached
~134.0 Ar-C to the boronic acid group
(often broad or low intensity).
~131.0 Ar-CH Aromatic methine carbon (C6).
~129.5 Ar-CH Aromatic methine carbon (C5).
~128.0 Ar-CH Aromatic methine carbon (C2).
~125.0 Ar-CH Aromatic methine carbon (C4).
Quaternary carbon of the tert-
~50.5 -C(CHs)s3

butyl group.

| ~28.5 | -C(CHs)s | Methyl carbons of the tert-butyl group.[3] |

Protocol: **C NMR Spectrum Acquisition

Sample Preparation: Use the same sample prepared for tH NMR analysis.

Instrumentation: Use a spectrometer equipped with a broadband probe.

Tuning and Shimming: Tune the probe to the 13C frequency and re-shim if necessary.

Acquisition Parameters:
o Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30").
o Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

o Number of Scans: 1024 or more scans are typically required due to the low natural
abundance of 13C.
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o Relaxation Delay (d1): 2 seconds.

e Processing & Referencing: Process the FID as with *H NMR. Reference the spectrum to the
DMSO-ds solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule
through their characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands

Wavenumber . . . .
Vibration Type Functional Group Intensity
(cm™)
Boronic Acid, -
3400 - 3200 (broad) O-H Stretch Strong, Broad
B(OH)2
~3300 N-H Stretch Amide, -C(O)NH- Medium
3100 - 3000 C-H Stretch Aromatic Medium
2970 - 2870 C-H Stretch Aliphatic (tert-butyl) Medium-Strong
~1650 C=0 Stretch (Amide I)  Amide, -C(O)NH- Strong
~1550 N-H Bend (Amide II) Amide, -C(O)NH- Medium-Strong
1600, 1475 C=C Stretch Aromatic Ring Medium
~1350 B-O Stretch Boronic Acid Strong

| 800 - 700 | C-H Out-of-Plane Bend | Meta-substituted Aromatic | Strong |

Expert Insights & Causality

The broadness of the O-H stretch from the boronic acid is a hallmark feature, resulting from
extensive intermolecular hydrogen bonding.[4] This peak may overlap with the N-H stretching
frequency. The Amide | band (C=0 stretch) is one of the most intense and reliable peaks in the
spectrum. The B-O stretch is another critical diagnostic peak for confirming the presence of the
boronic acid moiety.[5][6]
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Protocol: Attenuated Total Reflectance (ATR) IR
Spectroscopy

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty crystal.

o Sample Application: Place a small amount (1-2 mg) of the solid (3-(tert-
Butylcarbamoyl)phenyl)boronic acid powder directly onto the ATR crystal.

o Pressure Application: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal.

e Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm™1.

o Data Analysis: The resulting spectrum is automatically ratioed against the background,
yielding a transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (ESI+)

mlz lon Rationale

222.1 [M+H]* Protonated molecular ion.
Loss of a water molecule from

204.1 [M+H - H20]*

the boronic acid.

' = 4 8|

| 122.1 | [M+H - CsH10NO]* | Cleavage of the entire tert-butylcarbamoyl side chain. |

Proposed Fragmentation Pathway
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The tert-butyl group is prone to fragmentation through the loss of a neutral isobutylene
molecule. The boronic acid can readily lose water. The amide bond can also cleave, leading to

( [M+H - H20]* )
m/z = 204.1
y
[M+H]* - CaHs

Click to download full resolution via product page

further fragmentation.

Caption: Proposed ESI+ fragmentation pathway for the parent molecule.

Protocol: Electrospray lonization (ESI) Mass
Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to
promote protonation.

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min) using a syringe pump.

e Instrument Parameters (Positive lon Mode):
o Capillary Voltage: 3-4 kV.
o Nebulizing Gas (N2): Set to an appropriate pressure/flow for stable spray.

o Drying Gas (N2): Set to a temperature (e.g., 250-350 °C) and flow rate to desolvate the
ions.
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o Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,
m/z 50-500).

e Analysis: Identify the [M+H]* peak and other significant fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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